Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include “4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine”, are key structural ingredients in active agrochemical and pharmaceutical ingredients. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries.
Methods of Application: The synthesis of TFMP derivatives is generally achieved via two main methodsone involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Field: Chemistry
Field: Medicine
Application: Compounds containing “4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine” have shown potential for pain relief.
Results: Certain compounds significantly relieved pain by ≤50% during 60th to 150th minutes of administration.
Field: Agrochemical Industry
Application: Compounds containing “4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine” may act as a calcitonin gene-related peptide (CGRP) receptor antagonist.
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 4-(trifluoromethyl)phenyl group. Its molecular formula is , and it has a molecular weight of approximately 258.63 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting compound for various applications in medicinal chemistry and agrochemicals .
These reactions allow for the modification of the compound to create new derivatives with potentially enhanced properties.
Research indicates that 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine exhibits significant biological activity. It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent. The presence of the trifluoromethyl group contributes to its biological efficacy by improving metabolic stability and enhancing interactions with biological targets .
The synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine typically involves several steps:
This multi-step synthesis can be optimized for higher yields and purity in industrial settings.
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine has several notable applications:
Studies on the interactions of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine with biological systems have shown promising results. Its ability to bind effectively with specific enzymes and receptors suggests potential therapeutic applications, particularly in oncology and infectious diseases. Further research is ongoing to elucidate the precise mechanisms of action and optimize its efficacy .
Several compounds share structural similarities with 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
4-Chloro-6-(trifluoromethyl)quinazoline | 0.93 |
4-Chloro-5-(trifluoromethyl)quinazoline | 0.89 |
6-(Trifluoromethyl)quinazolin-2-amine | 0.76 |
2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 0.63 |
4-Chloro-5,7-difluoroquinazoline | 0.72 |